2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate
Description
This compound features a benzo[d]thiazol core substituted at the 6-position with a 4-ethylpiperazine moiety and esterified with a 2-(2,4-dichlorophenoxy)acetate group. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in agrochemical or pharmaceutical contexts, such as herbicidal or cytotoxic activity.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3S/c1-2-25-7-9-26(10-8-25)21-24-17-5-4-15(12-19(17)30-21)29-20(27)13-28-18-6-3-14(22)11-16(18)23/h3-6,11-12H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSVHACWWHFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators.
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity and have shown promising results
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This leads to a decrease in inflammation and associated pain.
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a novel benzothiazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, particularly focusing on its efficacy against various disease models.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₂₂Cl₂N₃O₃S
- Key Features :
- Benzothiazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often associated with psychoactive properties.
- Dichlorophenoxyacetate Group : Imparts additional biological activity related to herbicidal properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways related to growth factors.
- Anti-inflammatory Properties : The compound shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Synthesis
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of the Benzothiazole Core : Utilizing a combination of substituted anilines and thioketones.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Esterification : Attaching the dichlorophenoxyacetate group via standard esterification techniques using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of this compound found significant cytotoxic effects against breast adenocarcinoma and glioblastoma multiforme cell lines. The IC₅₀ values were reported in the nanomolar range, indicating high potency. Morphological studies revealed characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was assessed for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX activity, suggesting its potential use as an anti-inflammatory agent in clinical settings.
Case Study 3: Antimicrobial Properties
Research into the antimicrobial activity of related benzothiazole derivatives highlighted their effectiveness against various bacterial strains. The presence of the dichlorophenoxyacetate group was noted to enhance antimicrobial efficacy compared to other benzothiazole derivatives.
Data Table: Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: While 7q–7t were tested in human cancer cell lines (e.g., HepG2, HeLa), the target compound’s dichlorophenoxy group may redirect activity toward plant or microbial targets .
- Synthesis: The esterification step in the target compound’s synthesis may parallel methods used for compound (I) in , which employs ethyl oxalyl monochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
